molecular formula C21H16BrF2NO B2899395 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024200-15-4

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2899395
CAS No.: 1024200-15-4
M. Wt: 416.266
InChI Key: UNWZYCBQMBAGNF-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that features a unique structure combining bromine, fluorine, and methyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the bromine and fluorine groups: This step involves electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide, while fluorination can be achieved using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dehalogenated compounds.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The indole core is crucial for its activity, as it can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
  • 2-(4-bromophenyl)-1-(3,4-dichlorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
  • 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Uniqueness

The uniqueness of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one lies in its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrF2NO/c1-12-8-20-16(21(26)9-12)11-19(13-2-4-14(22)5-3-13)25(20)15-6-7-17(23)18(24)10-15/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWZYCBQMBAGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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